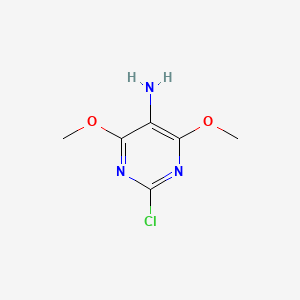

2-Chloro-4,6-dimethoxypyrimidin-5-amine

Description

Contextual Significance of Halogenated Aminopyrimidine Scaffolds

The pyrimidine (B1678525) ring system is a fundamental building block in numerous biologically significant molecules, including the nucleobases of DNA and RNA. nih.gov This inherent biological relevance has made the pyrimidine scaffold a "privileged structure" in drug design, attracting significant interest from organic and medicinal chemists. nih.govmdpi.com Pyrimidine derivatives exhibit a vast array of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. nih.govresearchgate.net Currently, numerous pyrimidine-containing drugs are approved for clinical use, highlighting the scaffold's therapeutic importance. nih.gov

The introduction of specific functional groups onto the pyrimidine core can dramatically modulate its biological and chemical properties. Aminopyrimidines, for instance, are key pharmacophores in many kinase inhibitors, where the amino group can form crucial hydrogen bonds with target proteins. nih.gov Furthermore, the incorporation of halogen atoms, such as chlorine, is a widely used strategy in medicinal chemistry. nih.gov Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles. nih.gov Consequently, halogenated aminopyrimidine scaffolds represent a highly valuable class of compounds, serving as versatile intermediates for the synthesis of complex molecular targets in the pharmaceutical and agrochemical industries. smolecule.comresearchgate.net

Unique Structural Attributes of 2-Chloro-4,6-dimethoxypyrimidin-5-amine

This compound is a heterocyclic compound featuring a pyrimidine ring substituted with four distinct functional groups. smolecule.com Its structure is characterized by a chlorine atom at the 2-position, two methoxy (B1213986) groups at the 4- and 6-positions, and an amine group at the 5-position.

Key Structural Features:

| Feature | Position | Chemical Influence |

| Pyrimidine Ring | Core | An electron-deficient aromatic heterocycle, predisposing it to nucleophilic substitution reactions. |

| Chloro Group | C2 | Acts as an excellent leaving group, making this position highly reactive and the primary site for nucleophilic aromatic substitution (SNAr) reactions. smolecule.com |

| Methoxy Groups | C4, C6 | These are electron-donating groups that increase the electron density of the pyrimidine ring, modulating its overall reactivity. |

| Amino Group | C5 | An electron-donating group that further influences the electronic properties of the scaffold. |

This specific arrangement of substituents creates a unique reactivity profile. The electron-deficient nature of the pyrimidine ring facilitates nucleophilic attack, and the chlorine at the C2 position is the most labile site for substitution. smolecule.com This makes the compound an ideal starting material or intermediate for introducing a wide variety of other functional groups at a specific position, allowing for the systematic construction of diverse molecular libraries for screening and development.

Overview of Key Research Areas and Applications of the Compound

Research involving this compound is primarily focused on its utility as a chemical building block in synthesis. Its well-defined reactivity allows for its incorporation into larger, more complex molecules with potential biological activity.

Primary Applications:

Pharmaceutical Synthesis : The compound serves as a key precursor in the development of new therapeutic agents. smolecule.com Its structure is a component of molecules designed to interact with various biological targets. The ability to readily substitute the chloro group allows medicinal chemists to append different moieties to the pyrimidine core, exploring structure-activity relationships to optimize drug candidates.

Agrochemical Development : Similar to its role in pharmaceuticals, this compound is used in the synthesis of novel pesticides and herbicides. smolecule.com The pyrimidine scaffold is present in many commercial agrochemicals, and this particular derivative provides a convenient starting point for creating new active ingredients. nih.gov

Organic Synthesis Intermediate : Beyond specific applications, it is a valuable intermediate in general organic synthesis. It provides a platform for creating a variety of 2,4,5,6-tetrasubstituted pyrimidines, a class of compounds with broad utility in materials science and chemical biology.

The primary value of this compound lies in its role as a versatile and reactive intermediate, enabling the efficient synthesis of a wide range of complex chemical structures for further investigation.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4,6-dimethoxypyrimidin-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3O2/c1-11-4-3(8)5(12-2)10-6(7)9-4/h8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKRMQCPKYCVJAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC(=N1)Cl)OC)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Development for 2 Chloro 4,6 Dimethoxypyrimidin 5 Amine

Established Synthetic Pathways for 2-Chloro-4,6-dimethoxypyrimidin-5-amine

The synthesis of the 2-chloro-4,6-dimethoxypyrimidine (B81016) framework, a precursor to the title compound, is well-documented through several key methodologies. These pathways typically begin with simple starting materials and proceed through a series of intermediates to construct the pyrimidine (B1678525) ring.

Salifying Reaction Approaches

A foundational approach to synthesizing the pyrimidine core involves a salifying reaction. This method focuses on creating a key salt intermediate, which is then primed for subsequent cyclization reactions. The process is characterized by its use of common starting materials and its efficiency in producing the necessary precursors.

The synthesis often commences with malononitrile (B47326) and methanol (B129727). google.com In a common procedure, acetyl chloride is added dropwise to a system containing malononitrile and methanol. google.com This reaction directly yields the intermediate 1,3-dimethyl malononitrile diamidine dihydrochloride (B599025), also referred to as dimethyl propylene (B89431) diimine dihydrochloride. google.comgoogle.com This one-step method is advantageous as it bypasses more complex synthesis and equipment needs for creating the dihydrochloride intermediate and demonstrates stable product quality and high yield. google.com

| Step | Starting Materials | Reagents | Intermediate Product | Key Feature |

| 1 | Malononitrile, Methanol | Acetyl Chloride | 1,3-dimethyl malononitrile diamidine dihydrochloride | Direct one-step synthesis of the key salt intermediate. google.com |

Following the formation of the dihydrochloride intermediate, the synthesis proceeds with a cyanamide (B42294) reaction. The 1,3-dimethyl malononitrile diamidine dihydrochloride intermediate is reacted with an alkali liquor (such as sodium bicarbonate) and a cyanamide solution. google.comgoogle.com This step produces another critical intermediate, 3-amino-3-methoxy-N-cyano-2-propionamidine (also referred to as 3-amino-3-methoxy-N-nitrile-2-propionamidine). google.comgoogle.com The final step in this sequence involves reacting this intermediate with hydrogen chloride, which leads to the formation of 2-chloro-4,6-dimethoxypyrimidine. google.com This cyclization and chlorination step completes the formation of the core pyrimidine ring structure.

| Step | Starting Intermediate | Reagents | Intermediate Product | Final Product of Sequence |

| 2 | 1,3-dimethyl malononitrile diamidine dihydrochloride | Cyanamide, Sodium Bicarbonate | 3-amino-3-methoxy-N-cyano-2-propionamidine | 2-chloro-4,6-dimethoxypyrimidine google.com |

| 3 | 3-amino-3-methoxy-N-cyano-2-propionamidine | Hydrogen Chloride | - | 2-chloro-4,6-dimethoxypyrimidine google.com |

Cyanamide Reaction Sequences

The cyanamide reaction is fundamentally a condensation reaction. google.com After the initial formation of 3-amino-3-methoxy-N-cyano-2-propionamidine from the dihydrochloride salt and cyanamide, this intermediate undergoes an acid-catalyzed intramolecular condensation. google.comgoogle.com The presence of hydrochloric acid facilitates the cyclization, where the amino group and the cyano-amidine group react to form the pyrimidine ring, followed by chlorination at the C2 position to yield the final 2-chloro-4,6-dimethoxypyrimidine product. google.comgoogle.com The introduction of the 5-amino group to create the title compound, this compound, would require a subsequent functionalization step, such as nitration of the C5 position followed by reduction, as the described pathway using malononitrile does not inherently install a group at this position.

Sequential Nucleophilic Substitution Strategies

An alternative conceptual approach to constructing substituted pyrimidines involves sequential nucleophilic aromatic substitution (SNAr) reactions. This strategy is particularly useful when starting with a polysubstituted pyrimidine containing multiple good leaving groups, such as chlorine atoms.

This method would typically start with a precursor like a 2,4,6-trichloropyrimidine (B138864) derivative. By carefully controlling reaction conditions and the nucleophiles used, each chlorine atom can be replaced in a stepwise manner. For instance, reacting a dichloropyrimidine with two equivalents of sodium methoxide (B1231860) would yield a dimethoxypyrimidine. Symmetrically substituted 4,6-dichloropyrimidine (B16783) derivatives react well with different types of nucleophilic amines. mdpi.com The reactivity in SNAr reactions is influenced by the position on the pyrimidine ring and the presence of activating or deactivating groups. For example, in reactions on 2,4-dichloropyrimidine (B19661) derivatives, substitutions at the C-4 position are generally favored. nih.gov A potential pathway to the target compound could involve starting with a 2,4-dichloro-5-aminopyrimidine derivative, followed by a regioselective substitution with sodium methoxide to install the two methoxy (B1213986) groups at positions 4 and 6.

| Precursor Example | Nucleophile 1 | Intermediate | Nucleophile 2 | Potential Product |

| 2,4,6-Trichloropyrimidine | Sodium Methoxide (2 eq.) | 2-Chloro-4,6-dimethoxypyrimidine | Ammonia/Amine source | 2-Amino-4,6-dimethoxypyrimidine |

| 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | Anilines | 4-Anilino-6-chloro-2-(methylsulfonyl)pyrimidine | - | Monosubstituted product researchgate.net |

This strategic approach allows for the versatile synthesis of various substituted pyrimidines by choosing the appropriate sequence of nucleophiles.

Derivation from Cyanuric Chloride Precursors

The synthesis of pyrimidine derivatives from 1,3,5-triazine (B166579) precursors is a known strategy in heterocyclic chemistry, involving a ring transformation process. A plausible and common pathway to synthesize the target compound, this compound, begins with the readily available and inexpensive cyanuric chloride (2,4,6-trichloro-1,3,5-triazine).

The initial step involves a controlled nucleophilic substitution of two chlorine atoms on the cyanuric chloride ring with methoxy groups. The reactivity of the chlorine atoms on the triazine ring decreases with each substitution, which allows for a selective reaction. mdpi.com By carefully controlling the stoichiometry and reaction temperature, the reaction of cyanuric chloride with two equivalents of a methoxide source, such as sodium methoxide, yields the key intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine. mdpi.comnih.govlookchem.com

Following the formation of the substituted triazine, a ring transformation reaction can be employed to convert the triazine core into a pyrimidine ring. mdpi.com This can be achieved by reacting the triazine with a three-carbon unit, such as a ketone, under appropriate conditions. The final step in the sequence is the introduction of the amine group at the C-5 position of the pyrimidine ring. A common method for this transformation on an existing pyrimidine ring involves electrophilic nitration at the 5-position, followed by a reduction of the nitro group to the desired 5-amine. This nitration-reduction sequence is a standard procedure for the synthesis of related compounds like 4,6-dichloro-2-(propylthio)pyrimidin-5-amine. google.com

Strategic Optimization of Synthesis Parameters

The efficiency of synthesizing this compound and related compounds is critically dependent on the optimization of various reaction parameters. Research in pyrimidine synthesis focuses on maximizing reaction yield and product purity, evaluating different catalytic systems, and exploring sustainable reaction conditions.

Enhancements in Reaction Yield and Product Purity

Achieving high yield and purity is a central goal in synthetic route development. For pyrimidine synthesis, yields can be significantly influenced by the choice of reagents and conditions. For instance, in the synthesis of 5-fluoro-4-aminopyrimidines, reactions utilizing various amidines proceeded with excellent yields, often ranging from 81% to nearly quantitative (99%). nih.gov The purity of the final product is managed through standard purification techniques, such as recrystallization from appropriate solvents.

The selection of a catalyst can also directly impact reaction outcomes. A study on the synthesis of 2-chloro-4-amino-5-fluoropyrimidine demonstrated that base catalysts with higher pKa values led to increased yields and shorter reaction times. japsonline.com This highlights the importance of systematic screening of catalysts and reaction conditions to identify the optimal parameters for a given transformation.

Table 1: Effect of Reaction Conditions on Pyrimidine Synthesis Yield

| Precursors | Catalyst/Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|

| (Z)-2-cyano-2-fluoroethenolate + Formamidine HCl | K₂CO₃, EtOH, 60 °C | 5-Fluoro-4-aminopyrimidine | 85 | nih.gov |

| (Z)-2-cyano-2-fluoroethenolate + Benzamidine HCl | K₂CO₃, EtOH, 60 °C | 2-Phenyl-5-fluoro-4-aminopyrimidine | 93 | nih.gov |

| 5-Fluorouracil + POCl₃ | Diethyl amine | 2,4-Dichloro-5-fluoropyrimidine | 75 | japsonline.com |

| 5-Fluorouracil + POCl₃ | N,N-Dimethyl aniline (B41778) | 2,4-Dichloro-5-fluoropyrimidine | 88 | japsonline.com |

| Aldehyde + Malononitrile + Thiourea | NH₄Cl, Solvent-free, 110°C | Pyrimidine-5-carbonitrile | 88-95 | ias.ac.in |

Evaluation of Catalytic Systems for Condensation Reactions

The condensation reactions that form the pyrimidine ring are often facilitated by catalysts. A wide array of catalytic systems has been explored, ranging from simple acids and bases to complex transition metal compounds and modern nanocatalysts.

Base Catalysis : Strong bases such as sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) are effective in promoting [3+3] annulation reactions for pyrimidine synthesis. mdpi.com

Lewis Acid Catalysis : Lewis acids like Zinc Chloride (ZnCl₂) have been shown to catalyze three-component coupling reactions to afford various 4,5-disubstituted pyrimidine derivatives. organic-chemistry.org

Transition Metal Catalysis : A significant area of research involves the use of transition metals. Complexes of copper, iron, nickel, ruthenium, and iridium have been developed for various pyrimidine syntheses, including annulations, cyclizations, and dehydrogenative couplings. organic-chemistry.orgacs.orgresearchgate.net These catalysts often allow for milder reaction conditions and offer high efficiency.

Nanocatalysis : To enhance sustainability and catalyst reusability, nanocatalysts have been employed. Systems like Ni-doped TiO₂ and sulfonic acid-functionalized magnetic nanoparticles (γ-Fe₂O₃@HAp-SO₃H) have been used to produce pyrimidine derivatives in high yields under green conditions. rsc.org

Table 2: Overview of Catalytic Systems in Pyrimidine Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Key Advantage | Reference |

|---|---|---|---|---|

| Strong Base | Choline hydroxide | [3+3] Annulation | Green, recyclable, acts as solvent | mdpi.com |

| Lewis Acid | ZnCl₂ | Three-component coupling | Single-step synthesis | organic-chemistry.org |

| Transition Metal | Ni(II)–NNS Pincer Complex | Dehydrogenative Annulation | Sustainable, uses alcohols as feedstock | acs.org |

| Transition Metal | Fe(II) Complex | Dehydrogenative Functionalization | Eco-friendly, mild aerobic conditions | organic-chemistry.org |

| Nanocatalyst | Ni-doped TiO₂ | One-pot multi-component | Good yields (84-96%), catalyst efficiency | rsc.org |

Exploration of Alternative Solvent Systems and Reaction Conditions

Modern synthetic chemistry emphasizes the use of environmentally benign solvents and energy-efficient reaction conditions. The synthesis of pyrimidines has benefited from this trend through the adoption of alternative solvent systems and energy sources.

Solvent-free reactions, where the neat reagents are heated together, represent an ideal green chemistry approach. This method has been successfully applied to the synthesis of 2-aminopyrimidine (B69317) derivatives by simply heating the reactants, which eliminates solvent waste and can simplify product isolation. mdpi.com Similarly, one-pot syntheses of pyrimidine-5-carbonitriles have been achieved under solvent-free conditions using ammonium (B1175870) chloride as a catalyst. ias.ac.in

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. It often leads to shorter reaction times, cleaner reactions, and higher yields compared to conventional heating. chim.it This technique has been used for the synthesis of various pyrimidine derivatives, sometimes in combination with solvent-free conditions. mdpi.comchim.it The use of water as a reaction solvent is another key aspect of green chemistry, and it has been successfully employed in the synthesis of certain pyrimidine derivatives, improving yields in some cases. nih.gov

Convergent and Divergent Synthetic Routes for Pyrimidine-5-amine Derivatives

The construction of complex molecules like this compound and its analogs can be approached through either convergent or divergent strategies, each offering distinct advantages for creating molecular diversity.

A convergent synthesis involves the independent synthesis of different fragments of the target molecule, which are then joined together in the final stages. Multi-component reactions are a hallmark of convergent strategies in pyrimidine synthesis. For instance, the Biginelli reaction and its variations allow for the one-pot assembly of the pyrimidine core from three or more simple starting materials, such as an aldehyde, a compound with an active methylene (B1212753) group (e.g., malononitrile), and a urea (B33335) or guanidine (B92328) derivative. ias.ac.innih.gov This approach is highly efficient as it rapidly builds molecular complexity.

In contrast, a divergent synthesis begins with a common intermediate that is subsequently elaborated into a library of structurally related compounds. This strategy is exceptionally useful for medicinal chemistry and structure-activity relationship (SAR) studies. A versatile starting material, such as 2-amino-4,6-dichloropyrimidine, can be reacted with a wide variety of amines to displace the chlorine atoms via nucleophilic aromatic substitution, yielding a diverse set of 2-aminopyrimidine derivatives. mdpi.com Similarly, a core intermediate like 4-amino-2-(methylthio)pyrimidine-5-carbonitrile (B460529) can be used to synthesize a range of more complex fused heterocycles, such as pyrimido[4,5-d]pyrimidines, by reacting it with different reagents. mdpi.com This approach allows for the systematic modification of the periphery of the molecule to tune its properties.

Chemical Reactivity and Mechanistic Investigations of 2 Chloro 4,6 Dimethoxypyrimidin 5 Amine

Nucleophilic Substitution Reactions at the Pyrimidine (B1678525) Core

The pyrimidine ring is inherently electron-deficient, making it susceptible to nucleophilic attack. The presence of a good leaving group, the chlorine atom at position 2, and the activating influence of the ring nitrogen atoms, facilitates aromatic nucleophilic substitution (SNAr) reactions.

Reactivity of the Chlorine Atom at Position 2

The chlorine atom at the C-2 position of the pyrimidine ring is highly susceptible to nucleophilic displacement. This reactivity is a cornerstone of the synthetic utility of chloro-substituted pyrimidines, allowing for the introduction of a wide array of functional groups. Studies on the closely related compound, 2-chloro-4,6-dimethoxypyrimidine (B81016), provide significant insight into the reactivity of this position.

Sulfinate Catalysis for Rate Acceleration in Substitution Reactions

Research has demonstrated that the rate of nucleophilic substitution at the C-2 position can be significantly enhanced through the use of sulfinates. researchgate.net This catalytic method has proven highly efficient for accelerating the reaction of 2-chloro-4,6-dimethoxypyrimidine with various nucleophiles. researchgate.net The mechanism is believed to involve the formation of a more reactive intermediate, which is more susceptible to nucleophilic attack than the parent chlorinated pyrimidine. This strategy facilitates the synthesis of diverse aminopyrimidines in a regio- and chemoselective manner and has been successfully applied to the amination of various activated N-heteroaromatic substrates. researchgate.net

Reactivity with Alkoxy and Aryloxy Nucleophiles

The chlorine atom at position 2 readily undergoes substitution with alkoxy and aryloxy nucleophiles. In the case of 2-chloro-4,6-dimethoxypyrimidine, these reactions are employed to prepare pyrimidinyloxy derivatives, which serve as intermediates for potent herbicides. researchgate.net The reactions typically proceed in good yields, highlighting the utility of this transformation for creating ether linkages at the C-2 position. researchgate.net The reaction conditions can be tailored to accommodate a range of alcohol and phenol (B47542) nucleophiles.

Table 1: Representative Nucleophilic Substitution Reactions at C-2

| Nucleophile | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| Alkoxides (RO⁻) | Sulfinate Catalysis | 2-Alkoxy-4,6-dimethoxypyrimidine | researchgate.net |

| Aryloxides (ArO⁻) | Sulfinate Catalysis | 2-Aryloxy-4,6-dimethoxypyrimidine | researchgate.net |

Influence of Methoxy (B1213986) Groups on Electrophilic and Nucleophilic Reactivity

The two methoxy groups at positions 4 and 6 exert a significant electronic influence on the pyrimidine ring. Methoxy groups are powerful electron-donating groups through resonance, which increases the electron density of the aromatic ring. This effect generally deactivates the ring towards nucleophilic aromatic substitution. However, in the context of the already electron-deficient pyrimidine system, their influence is more nuanced.

Transformations of the Amine Functionality at Position 5

The primary amine group at the C-5 position is a key site for further functionalization of the molecule. Its nucleophilic character allows it to participate in a variety of chemical transformations, enabling the synthesis of more complex derivatives.

Acylation Reactions of the Primary Amine

The primary amine at C-5 can undergo acylation reactions with acylating agents such as acyl chlorides or anhydrides to form the corresponding amides. The reactivity of the amino group is influenced by the electronic environment of the pyrimidine ring. The electron-donating methoxy groups at C-4 and C-6 increase the electron density on the ring and, consequently, enhance the nucleophilicity of the 5-amino group, facilitating acylation.

However, studies on the acylation of other aminopyrimidines have shown that the reaction can sometimes be challenging. For instance, the direct treatment of 2-aminopyrimidines with substituted benzoyl chlorides in the presence of a strong base like triethylamine (B128534) can lead to undesired N,N-diacylation products. semanticscholar.org To achieve clean mono-acylation, the use of a weaker base, such as pyridine, is often preferred. semanticscholar.org This suggests that for the acylation of 2-Chloro-4,6-dimethoxypyrimidin-5-amine, careful selection of the base and reaction conditions is crucial to control the extent of acylation and obtain the desired mono-acylated product. semanticscholar.org

Table 2: Potential Acylation Reactions of the 5-Amine Group

| Acylating Agent | Base | Expected Product | Potential Side Product | Reference |

|---|---|---|---|---|

| Benzoyl Chloride | Pyridine (weak base) | N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)benzamide | Minimal | semanticscholar.org |

| Benzoyl Chloride | Triethylamine (strong base) | N-(2-Chloro-4,6-dimethoxypyrimidin-5-yl)benzamide | N,N-Dibenzoyl derivative | semanticscholar.org |

Alkylation Reactions of the Primary Amine

The primary amine at the C5 position of the pyrimidine ring is a nucleophilic center and is expected to undergo alkylation reactions. While direct studies on the N-alkylation of this compound are not extensively detailed in the provided context, the reactivity can be inferred from general principles of amine chemistry and studies on related compounds. nih.gov The introduction of alkyl groups to an amine nitrogen can significantly alter the molecule's properties and is a common strategy in medicinal chemistry. nih.gov

Typically, N-alkylation of primary amines is achieved using alkyl halides or sulfonates in the presence of a base to neutralize the generated acid. nih.gov The reaction proceeds via nucleophilic attack of the amine's lone pair of electrons on the electrophilic carbon of the alkylating agent. The general scheme for such a reaction would be:

Reactants: this compound, an alkylating agent (e.g., R-X where X is a leaving group like Br, I), and a non-nucleophilic base (e.g., triethylamine, potassium carbonate).

Mechanism: The primary amine acts as a nucleophile, displacing the leaving group from the alkylating agent to form a secondary amine. It is crucial to control the reaction conditions to achieve selective monoalkylation, as over-alkylation can lead to the formation of tertiary amines and quaternary ammonium (B1175870) salts. nih.gov

In a study on a related 6-chloro-5-hydroxy-4-aminopyrimidine, alkylation was observed to occur on the hydroxyl group to form an ether, which subsequently underwent intramolecular cyclization involving the chloro substituent. nih.gov This highlights that in multifunctional pyrimidines, the reaction conditions must be carefully chosen to direct the alkylation to the desired site, in this case, the primary amine.

Condensation Reactions for Schiff Base Formation

The primary amino group of this compound is capable of undergoing condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (or imines). ekb.eg This reaction is a cornerstone of organic synthesis and is characterized by the formation of a carbon-nitrogen double bond. ekb.egijacskros.com

The general mechanism involves a two-step process:

Nucleophilic Addition: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon, leading to the formation of an unstable carbinolamine intermediate. ijacskros.com

Dehydration: The carbinolamine then eliminates a molecule of water, typically under acidic or basic catalysis, to yield the stable imine product. ijacskros.com

This reaction is versatile, and a wide array of aldehydes and ketones can be used, allowing for the synthesis of a diverse library of pyrimidine-containing Schiff bases. researchgate.netnih.gov The formation of these derivatives is valuable as the imine group can be involved in further transformations or can impart specific biological or chemical properties to the molecule. ekb.egnih.gov

Table 1: General Conditions for Schiff Base Formation

| Parameter | Condition | Purpose | Reference |

|---|---|---|---|

| Amine Substrate | This compound | Provides the primary amine for condensation. | - |

| Carbonyl Reactant | Aromatic or Aliphatic Aldehyde/Ketone | Provides the carbonyl group for imine formation. | ekb.eg |

| Solvent | Ethanol (B145695), Methanol (B129727) | To dissolve reactants and facilitate the reaction. | ekb.eg |

| Catalyst | Glacial Acetic Acid (catalytic amount) | To protonate the carbonyl oxygen, increasing its electrophilicity, and to facilitate dehydration. | ijacskros.com |

| Temperature | Reflux | To provide the necessary activation energy for the reaction. | ekb.eg |

Specific Chemical Transformations and Derivative Formations

Synthesis of 2-Anilinopyrimidine Derivatives

The chlorine atom at the C2 position of the pyrimidine ring is susceptible to nucleophilic aromatic substitution (SNAr). This allows for the synthesis of various 2-substituted derivatives. A notable transformation is the reaction with aniline (B41778) or its derivatives to form 2-anilinopyrimidine compounds. nih.govrsc.org

This reaction typically proceeds through an addition-elimination mechanism, often referred to as the SNAr mechanism. nih.gov

Nucleophilic Attack: The aniline nitrogen attacks the electron-deficient C2 carbon of the pyrimidine ring, which is activated by the electron-withdrawing nitrogen atoms in the ring. This forms a negatively charged intermediate known as a Meisenheimer complex. nih.govnih.gov

Elimination: The intermediate then rearomatizes by expelling the chloride ion, which is a good leaving group, to yield the final 2-anilinopyrimidine product.

The reaction can be influenced by substituents on the aniline and is often catalyzed by acids. nih.gov Microwave irradiation has been shown to be an efficient method for promoting this type of reaction, often leading to higher yields and shorter reaction times compared to conventional heating. nih.govrsc.org

Table 2: Representative Synthesis of 2-Anilinopyrimidine Derivatives

| Starting Material | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-chloro-4,6-dimethylpyrimidine* | Substituted anilines | Ethanol, Microwave irradiation, 160 °C, 10 min | 4,6-dimethyl-N-phenylpyrimidin-2-amine derivatives | nih.gov |

Note: This is a representative reaction on a similar substrate. The reactivity of this compound is expected to be analogous.

Derivatization Towards Fused Heterocyclic Systems (e.g., Triazolopyrimidine Derivatives)

The structure of this compound, with its adjacent amino and chloro substituents, provides a scaffold for the construction of fused heterocyclic systems. One important class of such compounds is the triazolopyrimidines, which are known for their diverse pharmacological properties. dntb.gov.uaresearchgate.net

The synthesis of a fused triazole ring onto the pyrimidine core typically involves a multi-step sequence. A common strategy involves reacting the 5-amino group with a reagent that introduces a nitrogen-containing fragment, which can then cyclize onto another position of the pyrimidine ring. For instance, the amino group could be diazotized and then cyclized, or it could react with a reagent containing a pre-formed triazole precursor.

Another potential pathway involves the reaction of the 5-amino group with a reagent like cyanogen (B1215507) bromide or a similar electrophile to form an intermediate that can then cyclize. The 2-chloro group can also be a reactive handle for cyclization, either by being displaced by a nucleophile from a side chain attached to the 5-position or by participating in a condensation reaction. The synthesis of such fused systems often requires careful planning and selection of reagents to achieve the desired regiochemistry. researchgate.net Triazolopyrimidines are considered bioisosteres of purines and are prevalent in medicinal chemistry. researchgate.net

Reactions Involving Demethylation of Methoxy Groups

The methoxy groups at the C4 and C6 positions are generally stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to yield the corresponding hydroxypyrimidines. This demethylation is a useful transformation for modifying the properties of the pyrimidine core.

Reagents commonly employed for the cleavage of aryl methyl ethers include strong protic acids like HBr and HI, or Lewis acids such as boron tribromide (BBr₃). nih.gov The mechanism with boron tribromide involves the coordination of the Lewis acidic boron to the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the carbon-oxygen bond.

In a study involving a related 4,6-dichloro-5-methoxypyrimidine (B156074) derivative, the 5-methoxy group was successfully cleaved using BBr₃ to give the corresponding 5-hydroxy derivative in high yield. nih.gov This demonstrates the feasibility of demethylation on this type of pyrimidine system. The resulting hydroxyl groups can then serve as handles for further functionalization, such as alkylation to introduce different alkoxy groups. nih.gov

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, the precise arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and electronic environment of hydrogen atoms within a molecule. For 2-Chloro-4,6-dimethoxypyrimidin-5-amine, one would anticipate signals corresponding to the amine (-NH₂) protons and the methoxy (B1213986) (-OCH₃) group protons. The chemical shifts of these protons would be influenced by the electronic effects of the chloro, amino, and methoxy substituents on the pyrimidine (B1678525) ring.

Despite a comprehensive search of available scientific literature and chemical databases, specific experimental ¹H NMR data for this compound could not be located.

Table 1: Expected ¹H NMR Signals for this compound

| Functional Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Amine (-NH₂) | Variable | Singlet (broad) | 2H |

| Methoxy (-OCH₃) | ~3.8 - 4.2 | Singlet | 6H |

Note: The table above is based on general principles of ¹H NMR spectroscopy and typical chemical shift values for similar functional groups. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. Each unique carbon atom in this compound would produce a distinct signal in the ¹³C NMR spectrum. The pyrimidine ring carbons and the methoxy carbons would resonate at characteristic chemical shifts, influenced by the attached functional groups.

A diligent search of scientific databases and literature did not yield specific experimental ¹³C NMR data for this compound.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Atom | Expected Chemical Shift (ppm) |

| C-Cl (Pyrimidine Ring) | ~150 - 165 |

| C-OCH₃ (Pyrimidine Ring) | ~160 - 175 |

| C-NH₂ (Pyrimidine Ring) | ~120 - 140 |

| Methoxy (-OCH₃) | ~50 - 65 |

Note: This table represents predicted chemical shift ranges based on the analysis of similar pyrimidine structures and the known effects of substituents. Experimental verification is required for confirmation.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FT-IR) spectroscopy, are used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H bonds of the amine group, C-O bonds of the methoxy groups, C-N and C=N bonds of the pyrimidine ring, and the C-Cl bond. The positions of these bands provide a molecular fingerprint that can be used for identification.

Specific experimental FT-IR data for this compound could not be found in the reviewed literature.

Table 3: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Amine (N-H) | Stretching | 3300 - 3500 |

| C-H (Methoxy) | Stretching | 2850 - 3000 |

| C=N (Pyrimidine Ring) | Stretching | 1600 - 1680 |

| C-N (Pyrimidine Ring) | Stretching | 1300 - 1400 |

| C-O (Methoxy) | Stretching | 1000 - 1300 |

| C-Cl | Stretching | 600 - 800 |

Note: The wavenumbers presented are typical for the indicated functional groups and bond types. The actual spectrum may show variations.

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, provides information about the electronic transitions within a molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

The UV-Vis spectrum of this compound would be characterized by absorption bands corresponding to π → π* and n → π* electronic transitions within the pyrimidine ring, which is a heteroaromatic system. The presence of auxochromic groups like -NH₂ and -OCH₃, and the chromophoric C=N bonds would influence the wavelength of maximum absorption (λmax).

A search for experimental UV-Vis spectroscopic data for this specific compound did not yield any results.

Table 4: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Expected λmax (nm) |

| π → π | ~250 - 300 |

| n → π | ~300 - 350 |

Note: The expected λmax values are estimations based on the electronic properties of similar substituted pyrimidine systems. The solvent used for analysis can significantly influence the position of these absorption bands.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns upon ionization.

For this compound, the predicted monoisotopic mass is 189.0305 Da. The molecular ion peak ([M]+) in the mass spectrum would be expected to appear at this m/z value. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with an [M+2]+ peak approximately one-third the intensity of the molecular ion peak, corresponding to the natural abundance of the ³⁷Cl isotope.

While a detailed experimental mass spectrum for this compound is not widely published, the fragmentation pattern can be predicted based on the known fragmentation of related heterocyclic amines and substituted pyrimidines. nih.govsapub.org The fragmentation of such compounds is often initiated by the ionization of a nitrogen atom, followed by cleavage of adjacent bonds. jove.com

Common fragmentation pathways for aminopyrimidines can involve the loss of small, stable neutral molecules. sphinxsai.com For this compound, likely fragmentation pathways would include:

Loss of a methyl radical (•CH₃) from one of the methoxy groups, leading to a fragment ion at m/z [M-15]+.

Loss of formaldehyde (B43269) (CH₂O) from a methoxy group, resulting in a fragment ion at m/z [M-30]+.

Cleavage of the C-Cl bond , leading to the loss of a chlorine radical (•Cl) and a fragment ion at m/z [M-35]+.

Ring fragmentation , which can lead to the elimination of small molecules such as hydrogen cyanide (HCN).

The study of related pyrimidine derivatives by electron impact mass spectrometry (EI-MS) has shown that characteristic fragment ions are formed by the successive loss of simple functional groups, followed by the decomposition of the heterocyclic ring itself. sapub.org In heterocyclic amines, α-cleavage, the breaking of a bond adjacent to the nitrogen atom, is a dominant fragmentation pathway. jove.com

The predicted collision cross-section (CCS) values provide information about the ion's shape in the gas phase. These theoretical values can be compared with experimental data from ion mobility spectrometry-mass spectrometry (IMS-MS) to aid in structural confirmation.

| Adduct | Predicted m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 190.03778 | 135.1 |

| [M+Na]⁺ | 212.01972 | 146.3 |

| [M-H]⁻ | 188.02322 | 136.4 |

| [M+NH₄]⁺ | 207.06432 | 153.1 |

| [M+K]⁺ | 227.99366 | 143.6 |

| [M+H-H₂O]⁺ | 172.02776 | 128.8 |

X-ray Crystallography for Solid-State Structural Conformation Analysis (e.g., related pyrimidine structures)

X-ray crystallography is an essential technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, offering a definitive structural elucidation.

While the specific crystal structure of this compound has not been reported, the analysis of closely related pyrimidine structures provides significant insight into the likely solid-state conformation. A relevant example is the crystal structure of 5-chloro-4,6-dimethoxypyrimidin-2-amine . researchgate.netdoaj.org

The crystallographic data for 5-chloro-4,6-dimethoxypyrimidin-2-amine reveals a monoclinic crystal system with the space group P2₁/n. researchgate.netdoaj.org The pyrimidine ring in such structures is typically planar. In the crystal lattice of related compounds like 4-Chloro-6-methoxypyrimidin-2-amine, molecules are often linked by intermolecular hydrogen bonds, forming dimers or extended networks. nih.gov For instance, in the case of 4-Chloro-6-methoxypyrimidin-2-amine, molecules form inversion dimers through N—H···N hydrogen bonds. nih.gov Similar interactions would be expected to play a role in the crystal packing of this compound.

The detailed crystallographic parameters for the related compound, 5-chloro-4,6-dimethoxypyrimidin-2-amine, are presented in the table below. This data serves as a valuable reference for understanding the solid-state structural characteristics of this class of compounds.

| Crystallographic Parameter | Value for 5-chloro-4,6-dimethoxypyrimidin-2-amine researchgate.netdoaj.org |

|---|---|

| Chemical Formula | C₆H₈ClN₃O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.066(3) |

| b (Å) | 12.775(8) |

| c (Å) | 12.587(8) |

| β (°) | 94.060(8) |

| Volume (ų) | 812.5(9) |

| Z | 4 |

| Temperature (K) | 296(2) |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Studies

Quantum chemical studies are fundamental to understanding the electronic structure and geometry of a molecule. These methods solve approximations of the Schrödinger equation to determine the molecule's energy and wavefunction, from which various properties can be derived.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a mainstay of modern computational chemistry, offering a favorable balance between accuracy and computational cost. nih.gov Instead of calculating the complex many-electron wavefunction, DFT determines the electron density, from which the energy and other properties can be derived. For 2-Chloro-4,6-dimethoxypyrimidin-5-amine, a geometry optimization would be performed to find the lowest energy arrangement of its atoms in three-dimensional space. This process systematically adjusts the bond lengths, bond angles, and dihedral angles until a stationary point on the potential energy surface is located, which corresponds to a stable conformation of the molecule.

Selection of Basis Sets and Exchange-Correlation Functionals (e.g., B3LYP, 6-31G(d))

The accuracy of DFT calculations is highly dependent on the choice of two key components: the exchange-correlation (XC) functional and the basis set.

Exchange-Correlation Functional: The XC functional accounts for the quantum mechanical effects of electron exchange and correlation. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular hybrid functional that combines a portion of exact Hartree-Fock exchange with DFT exchange and correlation. researchgate.netresearchgate.net It is widely used for organic molecules and has shown reliability in predicting the geometries and spectroscopic properties of various pyrimidine (B1678525) derivatives. nih.gov

Basis Set: A basis set is a set of mathematical functions used to construct the molecular orbitals. The 6-31G(d) basis set is a Pople-style split-valence basis set that provides a good compromise between accuracy and computational expense for molecules containing first- and second-row elements. The "(d)" indicates the inclusion of polarization functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing the anisotropic shape of electron clouds in bonded atoms.

A typical level of theory for optimizing the geometry of this compound would be B3LYP/6-31G(d). The results of such a calculation would yield a detailed table of optimized geometric parameters. Although specific data for the target compound is not available, a hypothetical table based on such a calculation is presented below for illustrative purposes.

Table 1: Hypothetical Optimized Geometric Parameters for this compound at the B3LYP/6-31G(d) Level of Theory Note: This data is illustrative and not from a published study.

| Parameter Type | Atoms Involved | Value |

|---|---|---|

| Bond Length | C2-Cl | 1.74 Å |

| Bond Length | C5-N(amine) | 1.40 Å |

| Bond Length | C4-O(methoxy) | 1.35 Å |

| Bond Angle | N1-C2-N3 | 115.0° |

| Bond Angle | C4-C5-C6 | 118.5° |

| Dihedral Angle | Cl-C2-N3-C4 | 180.0° |

Prediction and Interpretation of Spectroscopic Properties

Once a molecule's geometry is optimized, computational methods can be used to predict its various spectra, which is invaluable for interpreting experimental results.

Computed NMR Chemical Shifts (e.g., Gauge-Invariant Atomic Orbital (GIAO) Method)

The Gauge-Invariant Atomic Orbital (GIAO) method is the most common approach for calculating nuclear magnetic resonance (NMR) shielding tensors. mdpi.com This method, typically used in conjunction with DFT (e.g., at the B3LYP/6-31G(d) level), calculates the magnetic shielding for each nucleus. To obtain the final chemical shifts (δ), the calculated isotropic shielding value (σ_iso) of a reference compound, such as tetramethylsilane (B1202638) (TMS), is subtracted from the calculated shielding value of the nucleus of interest: δ = σ_ref - σ_iso. These theoretical chemical shifts for ¹H and ¹³C nuclei can be directly compared with experimental NMR spectra to aid in signal assignment and structure verification.

Simulated Vibrational and Electronic Spectra

Vibrational Spectra: Theoretical vibrational spectra (Infrared and Raman) are obtained by calculating the second derivatives of the energy with respect to the atomic coordinates. This analysis yields the harmonic vibrational frequencies and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP/6-31G(d)) to improve agreement with experimental data. nih.gov These simulations help in assigning the vibrational modes observed in experimental FT-IR spectra.

Electronic Spectra: The simulation of electronic spectra (UV-Vis) is commonly performed using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies (corresponding to absorption wavelengths) and oscillator strengths (corresponding to absorption intensities) of electronic transitions, such as n→π* or π→π*. These calculations can help rationalize the observed absorption bands in a UV-Vis spectrum.

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. For this compound, this could involve studying its reactivity with various nucleophiles or its role in multi-step syntheses. Computational studies on related chloropyrimidines have investigated nucleophilic aromatic substitution (SNAr) reactions. mdpi.comchemrxiv.org

A typical investigation involves mapping the potential energy surface of the reaction. Calculations are performed to locate the structures and energies of reactants, products, and any intermediates. Crucially, the transition state (TS)—the highest energy point along the reaction coordinate—is also located. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. By comparing the activation barriers for different possible pathways, chemists can predict which reaction is more likely to occur, providing mechanistic insights that can be difficult to obtain experimentally.

Computational Pathways for Nucleophilic Substitution and Other Key Transformations

While specific computational pathways for this compound are not documented, studies on analogous compounds like 2,4-dichloropyrimidines and 6-alkoxy-4-chloro-5-nitropyrimidines offer valuable insights. For these related molecules, computational models are used to evaluate the transition states and intermediates involved in the substitution of the chlorine atom by various nucleophiles.

The reaction mechanism for nucleophilic aromatic substitution on a chloropyrimidine generally proceeds via a two-step addition-elimination pathway involving a high-energy intermediate known as a Meisenheimer complex. Computational studies on similar pyrimidine systems have elucidated the structures and energies of these intermediates and the associated transition states. The presence of electron-donating groups, such as the methoxy (B1213986) and amine substituents in this compound, is expected to influence the stability of these intermediates and, consequently, the reaction pathway.

In a hypothetical nucleophilic attack on this compound, computational analysis would typically model the approach of a nucleophile to the carbon atom bearing the chlorine. DFT calculations would be employed to map the potential energy surface of this reaction, identifying the transition state leading to the formation of the Meisenheimer complex. Subsequent calculations would then model the departure of the chloride ion to yield the final substituted product. The relative energies of different potential pathways would determine the predicted outcome of the reaction.

Energetic Landscape Analysis

The energetic landscape of a chemical reaction provides a detailed map of the energy changes that occur as reactants are converted into products. For the nucleophilic substitution of this compound, an energetic landscape analysis would involve calculating the free energy of the reactants, intermediates, transition states, and products.

Again, drawing parallels from computational studies on other chloropyrimidines, the activation energy for the reaction would be determined by the energy difference between the reactants and the highest-energy transition state. A representative, though hypothetical, energetic profile for a nucleophilic substitution reaction on a related pyrimidine scaffold is often characterized by an initial energy barrier to form the Meisenheimer intermediate, followed by a smaller barrier for the expulsion of the leaving group.

The specific energetic values for this compound would be influenced by the electronic effects of its substituents. The electron-donating methoxy and amino groups would likely affect the stability of the pyrimidine ring and the intermediates formed during the reaction. A comprehensive computational analysis would provide quantitative data on these effects, including activation energies and reaction enthalpies, which are critical for predicting the reaction's feasibility and kinetics.

Applications in Advanced Organic Synthesis and Functional Materials

Role as a Precursor in the Synthesis of Complex Organic Molecules

As a substituted pyrimidine (B1678525), 2-Chloro-4,6-dimethoxypyrimidin-5-amine belongs to a class of compounds that are foundational in the synthesis of a wide array of functional organic molecules. The reactivity of the chlorine atom at the 2-position allows for nucleophilic substitution, enabling the introduction of diverse functionalities and the construction of larger, more complex structures.

Synthesis of Biologically Active Compounds (as synthetic intermediates)

Pyrimidine derivatives are a cornerstone in medicinal chemistry and are integral to numerous biologically active compounds. biomedpharmajournal.org These structures are crucial in the development of new therapeutic agents due to their ability to interact with biological targets. The synthesis of novel derivatives often involves using functionalized pyrimidines as key intermediates. For instance, various substituted pyrimidines can be elaborated through reactions like the Suzuki cross-coupling to create new molecules with potential biological activities. biomedpharmajournal.org

Intermediate for Agrochemical Synthesis

The field of agrochemicals heavily relies on heterocyclic intermediates for the production of modern herbicides, fungicides, and pesticides. Pyrimidine-based compounds are particularly significant in this regard.

While this compound is a substituted pyrimidine, the closely related compound 2-amino-4,6-dimethoxypyrimidine is a well-established key intermediate in the synthesis of numerous sulfonylurea herbicides. google.com These herbicides are known for their high efficacy at low application rates and act by inhibiting the acetolactate synthase (ALS) enzyme in plants. nih.gov The synthesis typically involves the condensation of a pyrimidinamine with a sulfonyl isocyanate or a related derivative. google.comnih.gov For example, the herbicide Nicosulfuron is prepared by reacting 2-amino-4,6-dimethoxypyrimidine with 2-sulfamide ethyl formate-3-ethylsulfonylpyridine. google.com

Table 1: Examples of Sulfonylurea Herbicides Synthesized from Pyrimidine Intermediates This table is for illustrative purposes and shows herbicides derived from the related intermediate 2-amino-4,6-dimethoxypyrimidine.

| Herbicide Name | Pyrimidine Intermediate | Key Reaction Type |

|---|---|---|

| Nicosulfuron | 2-amino-4,6-dimethoxypyrimidine | Condensation |

| Rimsulfuron | 2-amino-4,6-dimethoxypyrimidine | Condensation |

The synthesis of 2-anilinopyrimidines, a class of compounds with known fungicidal and pesticidal properties, is a significant application for chloropyrimidine derivatives. nih.gov Research has demonstrated a microwave-assisted synthesis of a series of 2-anilinopyrimidine derivatives through the aromatic nucleophilic substitution of 2-chloro-4,6-dimethylpyrimidine with various substituted anilines. nih.govrsc.org This method provides a rapid and efficient route to these potentially bioactive molecules. nih.gov The reaction proceeds in ethanol (B145695) at elevated temperatures under microwave irradiation, affording high yields of the target compounds. nih.gov

Table 2: Synthesis of 2-Anilinopyrimidine Derivatives Data from the reaction of the related compound 2-chloro-4,6-dimethylpyrimidine with aniline (B41778) derivatives. nih.gov

| Aniline Derivative | Product | Yield (%) |

|---|---|---|

| 4-Toluidine | 4,6-Dimethyl-N-(4-methylphenyl)-2-pyrimidinamine | 99% |

Formation of Tri-substituted Triazines

The synthesis of tri-substituted triazines is a fundamental process in materials science and medicinal chemistry, but it originates from a different class of heterocyclic compounds. The key starting material for this synthesis is typically 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). chim.it Through sequential, temperature-controlled nucleophilic substitution reactions, the three chlorine atoms can be replaced with a variety of nucleophiles (O-, N-, and S-centered). chim.it A related intermediate, 2-chloro-4,6-dimethoxy-1,3,5-triazine , is also used to create diversely substituted triazines. clockss.org This step-wise approach allows for the construction of both symmetrical and non-symmetrical triazine cores with a wide range of functional groups. smolecule.com

Utility as a Peptide Coupling Agent

In the field of biochemistry and synthetic organic chemistry, peptide coupling agents are essential for the formation of amide bonds between amino acids. This role is prominently filled by 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) , a triazine-based compound, not a pyrimidine. uni-kiel.de CDMT is a stable yet highly reactive reagent used to activate the carboxylic acid group of an amino acid, facilitating its reaction with the amino group of another. uni-kiel.de A common application involves the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), which is itself a widely used peptide coupling agent. smolecule.com

Table 3: Mentioned Compounds

| Compound Name | Class |

|---|---|

| This compound | Pyrimidine |

| 2-amino-4,6-dimethoxypyrimidine | Pyrimidine |

| 2-chloro-4,6-dimethylpyrimidine | Pyrimidine |

| 2,4,6-trichloro-1,3,5-triazine | Triazine |

| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Triazine |

| Nicosulfuron | Sulfonylurea Herbicide |

| 4,6-Dimethyl-N-(4-methylphenyl)-2-pyrimidinamine | Anilinopyrimidine |

| 4,6-Dimethyl-N-(2-benzylamino)-2-pyrimidinamine | Anilinopyrimidine |

Applications in Electrochemistry

A thorough review of electrochemical research databases and journals yielded no studies focused on this compound.

Potential in Electrode Materials and Electrocatalysts

There is no available research detailing the use or performance of this compound as a component in electrode materials or as an electrocatalyst. The electrochemical behavior, including its redox potential, conductivity, and catalytic activity, has not been characterized.

Emerging Applications in Proteomics Research

Investigations into proteomics literature and databases show no mention of this compound. Its potential use as a chemical probe, labeling agent, or its interaction with proteins in mass spectrometry-based proteomics has not been explored in any published research.

Development of Ligands for Metal Complexation

While pyrimidine-based molecules are frequently studied as ligands for metal complexation due to the coordinating ability of their nitrogen atoms, there are no specific studies on the synthesis, characterization, or application of metal complexes involving this compound as a ligand. The potential of this compound to form stable and functional coordination compounds with various metal ions remains an uninvestigated area of research.

Structure Reactivity Relationship Studies and Rational Derivative Design

Systematic Functionalization of the Pyrimidine (B1678525) Core

The reactivity of the pyrimidine ring is heavily influenced by the nature and position of its substituents. The existing groups on 2-Chloro-4,6-dimethoxypyrimidin-5-amine—a chloro group at position 2, methoxy (B1213986) groups at positions 4 and 6, and an amine group at position 5—create a unique electronic landscape that dictates its chemical behavior.

The substituents on the pyrimidine ring each play a distinct role in governing its reactivity. The chlorine atom at the C-2 position acts as an electron-withdrawing group and a good leaving group, making this site susceptible to nucleophilic aromatic substitution (SNAr). Conversely, the methoxy groups at C-4 and C-6 are electron-donating, increasing the electron density of the ring and activating it towards certain reactions. The amino group at C-5 is a strong activating group.

| Position | Substituent Type | General Effect on Reactivity | Example Reaction Type |

|---|---|---|---|

| 2 | Halogen (e.g., -Cl) | Electron-withdrawing; activates the position for nucleophilic substitution. | Nucleophilic Aromatic Substitution (SNAr) |

| 4, 6 | Alkoxy (e.g., -OCH3) | Electron-donating; activates the ring for electrophilic substitution. | Electrophilic Nitrosation |

| 5 | Amino (-NH2) | Strongly electron-donating; activates the ring for electrophilic substitution. | Diazotization |

| 5 | Cyano (-CN) | Electron-withdrawing; can increase the acidity of adjacent groups. nih.gov | Modulation of pKa |

Synthesis and Characterization of Analogs and Homologs

To further explore the structure-activity relationships (SAR), researchers synthesize and characterize various analogs and homologs of the parent compound. This involves modifying the alkoxy groups and altering the position of the halogen substituent.

The methoxy groups at positions 4 and 6 can be replaced with other alkoxy variants, such as ethoxy groups, to study the effect of chain length on the molecule's properties. The synthesis of these variants can be achieved through nucleophilic substitution reactions. For instance, a related compound, 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, undergoes solvolysis in the presence of sodium hydroxide (B78521) in ethanol (B145695) or methanol (B129727) to yield the corresponding 6-ethoxy or 6-methoxy derivatives. mdpi.com This demonstrates a viable pathway for producing different alkoxy-substituted pyrimidines. Another synthetic route involves the substitution of chloro atoms with ethoxy groups to yield derivatives like 6-ethoxy-4-chloro-2-amino-5-cyanopyrimidine. researchgate.net These analogs are typically characterized using spectroscopic methods such as NMR and mass spectrometry to confirm their structures.

| Compound | Alkoxy Group | Synthetic Precursor Example | Synthetic Method |

|---|---|---|---|

| 4,6-Dimethoxypyrimidine derivative | -OCH3 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde mdpi.com | Solvolysis with Methanol/NaOH mdpi.com |

| 4,6-Diethoxypyrimidine derivative | -OCH2CH3 | 2-amino-4,6-dichloropyrimidine-5-carbaldehyde mdpi.com | Solvolysis with Ethanol/NaOH mdpi.com |

The position of the halogen atom on the pyrimidine ring significantly impacts the molecule's electronic distribution and reactivity. Positional isomers, where the substituent arrangement is altered, are crucial for understanding these effects. docbrown.info An important isomer of the title compound is 5-chloro-4,6-dimethoxypyrimidin-2-amine, whose crystal structure has been determined, providing precise data on its three-dimensional conformation. researchgate.net The placement of the electron-withdrawing chlorine atom at C-5, between the two electron-donating methoxy groups, creates a different electronic profile compared to having the chlorine at C-2. This repositioning alters the reactivity of all sites on the ring and provides a different template for further functionalization.

| Compound Name | Position of -Cl | Position of -NH2 | Positions of -OCH3 | Reference |

|---|---|---|---|---|

| This compound | 2 | 5 | 4, 6 | uni.lu |

| 5-Chloro-4,6-dimethoxypyrimidin-2-amine | 5 | 2 | 4, 6 | researchgate.net |

| 4-Chloro-6-methoxypyrimidin-2-amine | 4 | 2 | 6 | nih.gov |

| 2-Chloro-5-methoxypyrimidin-4-amine | 2 | 4 | 5 | nih.gov |

Design of Novel Pyrimidine-Based Ligands and Scaffolds

The substituted pyrimidine core is a privileged scaffold in medicinal chemistry and materials science. Its rigid structure and the defined vectors of its substituents make it an excellent starting point for designing complex ligands. Pyrimidine derivatives are known to have the capability to bind to proteins and metal ions, often acting as inhibitory molecules. researchgate.net By modifying the groups at the 2, 4, 5, and 6 positions, researchers can develop ligands with high affinity and selectivity for specific biological targets, such as enzymes or receptors. nih.govmdpi.com For example, various pyrimidine derivatives have been synthesized and investigated as potential anticancer agents and inhibitors of the SARS-CoV-2 main protease. nih.gov The design process often involves creating a library of compounds with diverse substitutions to explore the structure-activity relationship comprehensively. nih.gov

Modulating Pyrimidine Reactivity for Targeted Synthesis

Controlling the reactivity of the pyrimidine core is essential for the efficient synthesis of complex target molecules. One common strategy involves converting less reactive functional groups into more versatile ones. For example, 4,6-dihydroxypyrimidines can be converted into the more reactive 4,6-dichloropyrimidines using reagents like phosphoryl chloride or the Vilsmeier-Haack reagent. mdpi.comnih.gov These dichloro intermediates are then readily functionalized via nucleophilic substitution reactions.

Furthermore, the outcome of a reaction can be directed by carefully controlling the reaction conditions. In the case of SNAr reactions on dichloropyrimidines, using a high concentration of an alkoxide can favor a product resulting from both amination and solvolysis. mdpi.com The presence of specific directing groups on substituents can also be critical for achieving reactivity at a particular site, such as in certain metal-catalyzed coupling reactions. acs.org These methods provide chemists with a toolkit to modulate the inherent reactivity of the pyrimidine scaffold, enabling the precise construction of desired derivatives.

Future Research Directions and Interdisciplinary Perspectives

Exploration of Unconventional Synthetic Pathways

While traditional multi-step syntheses for substituted pyrimidines are established, future research should prioritize the development of more efficient and innovative routes to 2-Chloro-4,6-dimethoxypyrimidin-5-amine and its derivatives. The exploration of unconventional pathways can offer significant advantages in terms of yield, atom economy, and access to novel structural analogs.

One promising area is the development of multi-component reactions (MCRs) . MCRs allow for the construction of complex molecules from three or more starting materials in a single step, significantly streamlining the synthetic process. A potential strategy could be a Biginelli-inspired three-component transformation, which has been successfully used to assemble 2-amino-4,6-disubstituted-pyrimidine-5-carbonitriles. nih.gov This approach involves the condensation, nucleophilic addition, and cyclization of an α-cyanoketone, an aldehyde, and a guanidine (B92328) salt in a one-pot sequence. nih.gov Adapting such a convergent strategy could provide rapid access to a library of pyrimidine (B1678525) derivatives.

Another avenue for investigation is the use of base-catalyzed synthesis methods . Research on the synthesis of related fluorinated aminopyrimidines has demonstrated that the choice of base and its pKa value can significantly influence reaction outcomes, including yield and reaction time. japsonline.com A systematic study of different base catalysts in the final cyclization or substitution steps could lead to an optimized and more economically viable industrial process for this compound.

| Synthetic Strategy | Description | Potential Advantages | Reference Example |

| Multi-Component Reactions (MCRs) | One-pot synthesis involving three or more reactants to form a complex product. | Increased efficiency, reduced waste, rapid library generation. | Synthesis of 2-amino-4,6-diarylpyrimidin-5-carbonitriles. nih.gov |

| Base-Catalyzed Synthesis | Utilization of various bases to catalyze key reaction steps, optimizing conditions based on pKa. | Improved yields, shorter reaction times, enhanced process flexibility. | Base-catalyzed chlorination of hydroxy pyrimidines. japsonline.com |

These explorations into unconventional synthetic pathways are crucial for making this compound more accessible for further research and application.

Discovery of Novel Reactivity Profiles and Catalytic Applications

The unique arrangement of functional groups on the this compound ring—specifically the reactive chlorine atom—presents significant opportunities for discovering novel reactivity profiles. The electron-deficient nature of the pyrimidine ring activates the chlorine atom at the 2-position for nucleophilic substitution, making it a versatile handle for chemical modification.

Future research should systematically explore Nucleophilic Aromatic Substitution (SNAr) reactions . Studies on structurally similar compounds, such as 2-amino-4,6-dichloropyrimidine-5-carbaldehyde, have shown that the chlorine atoms are susceptible to displacement by various nucleophiles, including amines and alkoxides. mdpi.comresearchgate.net A comprehensive investigation into the SNAr reactivity of this compound with a wide array of nucleophiles could yield a diverse library of 2-substituted pyrimidine derivatives with novel properties.

Furthermore, the chloro-substituent is an ideal anchor point for palladium-catalyzed cross-coupling reactions . The Suzuki cross-coupling reaction, for instance, has been effectively employed to synthesize new pyrimidine derivatives by reacting chloropyrimidines with various arylboronic acids. researchgate.net This powerful C-C bond-forming reaction could be used to introduce complex aryl or heteroaryl moieties at the 2-position, creating compounds with potential applications as chemical probes or materials precursors. The development of these derivatives could also lead to new catalytic applications where the pyrimidine core acts as a ligand for transition metals.

| Reaction Type | Description | Potential Application | Reference Example |

| Nucleophilic Aromatic Substitution (SNAr) | Displacement of the chlorine atom by various nucleophiles (amines, alkoxides, etc.). | Synthesis of diverse 2-substituted pyrimidine libraries. | SNAr reactions on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde. mdpi.comresearchgate.net |

| Suzuki Cross-Coupling | Palladium-catalyzed reaction between the chloro-pyrimidine and an arylboronic acid. | Introduction of complex aryl groups for functional materials and chemical biology. | Synthesis of new pyrimidine derivatives from chloropyrimidine precursors. researchgate.net |

Advanced Characterization Techniques for Intricate Molecular Structures

A thorough understanding of the structural and electronic properties of this compound is essential for predicting its reactivity and designing applications. While standard techniques like NMR and mass spectrometry are routine, future research should employ more advanced characterization methods to gain deeper insights.

Single-crystal X-ray crystallography is a powerful technique for the unambiguous determination of a molecule's three-dimensional structure. Crystal structure analyses of related compounds, such as 5-chloro-4,6-dimethoxypyrimidin-2-amine and 2-Chloro-6-methylpyrimidin-4-amine, have provided precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding and π–π stacking. researchgate.netnih.gov Obtaining a crystal structure for the title compound would provide invaluable information about its solid-state conformation and packing, which influences its physical properties.

In conjunction with experimental work, computational chemistry offers a powerful tool for structural elucidation and property prediction. Density Functional Theory (DFT) calculations can be used to simulate spectroscopic data (IR, UV-Vis, NMR) and analyze molecular properties. analis.com.my Such theoretical studies have been successfully used to correlate experimental and computed spectra for complex pyrimidine-based molecules, providing a detailed understanding of their electronic structure, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential. mdpi.com This combined experimental and theoretical approach would provide a comprehensive characterization of this compound.

| Technique | Information Gained | Rationale/Precedent |

| Single-Crystal X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular interactions. | Crystal structures have been solved for closely related pyrimidines, revealing detailed packing information. researchgate.netnih.gov |

| Density Functional Theory (DFT) | Simulated spectra (NMR, UV-Vis), frontier molecular orbitals, electrostatic potential. | DFT has been used to perfectly match experimental spectra and predict reactivity for complex heterocyclic systems. analis.com.mymdpi.com |

Role in Advanced Materials Science and Chemical Biology (excluding human clinical studies)

The highly functionalized pyrimidine scaffold of this compound makes it an attractive building block for applications in materials science and as a tool for chemical biology research.

In materials science , the compound can serve as a precursor for novel organic functional materials. Through the reactivity of its chloro group, as discussed in section 8.2, it can be incorporated into larger conjugated systems. For example, derivatives similar to curcumin (B1669340) analogs synthesized from a 2-chloropyrimidine (B141910) core have shown interesting photophysical properties, including solvatochromism and fluorescence. mdpi.com By strategically modifying the this compound scaffold, it may be possible to develop new fluorescent dyes for imaging or sensing applications, or to construct organic semiconductors and other electronically active materials.

In the realm of chemical biology , the pyrimidine core is a well-known pharmacophore. The 2-amino-pyrimidine scaffold, in particular, has been utilized to develop potent and selective adenosine (B11128) receptor antagonists, which are valuable tools for studying biological pathways. nih.gov The title compound can act as a versatile starting material for synthesizing libraries of compounds to be screened as probes for various biological targets. Its derivatives could be designed as specific enzyme inhibitors or receptor ligands to help elucidate complex biological processes, thereby contributing to fundamental research in chemical biology without focusing on human therapeutic development.

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for 2-Chloro-4,6-dimethoxypyrimidin-5-amine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of chloro-methoxy pyrimidines typically involves sequential functionalization. For example, 5-substituted pyrimidines can be synthesized via chlorination of hydroxy or methoxy precursors using POCl₃ or SOCl₂ under reflux conditions . However, for this compound, methoxy groups are introduced via nucleophilic substitution of chlorine atoms using methanol in basic media. Key considerations include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity during methoxylation .

- Temperature control : Excessive heat may lead to dechlorination; maintaining 60–80°C optimizes substitution .

- Purification : Column chromatography or recrystallization from acetonitrile improves purity .

Q. How can NMR spectroscopy and X-ray crystallography be used to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The methoxy groups (–OCH₃) appear as singlets at δ ~3.8–4.0 ppm (¹H) and ~55–60 ppm (¹³C). The amine proton (NH₂) may show broad signals at δ ~7.5 ppm in DMSO-d₆ .

- X-ray crystallography : Single-crystal diffraction reveals bond angles, planarity, and intermolecular interactions. For example, Cl···N hydrogen bonds (3.09–3.10 Å) stabilize the crystal lattice, as observed in related dichloro-methoxy pyrimidines .

Advanced Research Questions

Q. How do hydrogen bonding and crystal packing influence the stability and solubility of this compound?

- Methodological Answer :

- Hydrogen bonding : Short Cl···N interactions (3.09–3.10 Å) and weak C–H···O bonds contribute to layered crystal packing, reducing solubility in non-polar solvents .

- Graph-set analysis : Etter’s rules can classify hydrogen-bonding patterns (e.g., motifs), aiding in predicting co-crystal formation for solubility enhancement .

Q. What computational methods are suitable for studying the electronic properties and reactivity of this compound?

- Methodological Answer :